Fenitrothion
Overview
Description
Fenitrothion, known by its IUPAC name O,O-dimethyl O-(3-methyl-4-nitrophenyl) phosphorothioate, is a broad-spectrum, non-systemic organophosphorus insecticide. It was first introduced in 1959 and is widely used in agriculture to control a variety of pests . This compound is known for its effectiveness and relatively low cost, making it a popular choice for pest control worldwide .
Scientific Research Applications
Fenitrothion has a wide range of applications in scientific research, including:
Mechanism of Action
Target of Action
Fenitrothion is an organophosphate insecticide . Its primary target is the cholinesterase enzyme in the nervous system of animals . This enzyme plays a crucial role in nerve function, and its inhibition leads to an accumulation of acetylcholine, causing continuous stimulation of the nerves .
Mode of Action
This compound acts by inhibiting the cholinesterase enzyme, disrupting the normal functioning of the nervous system . It is a contact and stomach poison, meaning it can affect pests through direct contact or ingestion . Once inside the organism, this compound is metabolized to form more potent inhibitors of cholinesterase .
Biochemical Pathways
This compound is metabolized by mono-oxygenases in animals, insects, and plants, forming derivatives containing the P=O group, which are more potent inhibitors of cholinesterase than the original thiophosphate . The major excretion product is 3-methyl-4-nitrophenol .
Pharmacokinetics
The pharmacokinetics of this compound involves absorption, distribution, metabolism, and excretion . After administration, this compound is rapidly absorbed and distributed in the body, where it is metabolized to form more potent inhibitors of cholinesterase . The major excretion product is 3-methyl-4-nitrophenol .
Result of Action
The inhibition of cholinesterase by this compound leads to an accumulation of acetylcholine in the synapse, causing continuous stimulation of the nerves . This results in various symptoms, including paralysis and convulsions . At sublethal doses, this compound can affect the motor movement of marsupials and reduce the energy of birds .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of this compound. It is stable in water only in the absence of sunlight or microbial contamination . In the presence of ultraviolet radiation or sunlight, the half-life of this compound in water is less than 24 hours . The presence of microflora may also accelerate its degradation . This compound enters the air through volatilization from contaminated surfaces and may drift beyond the intended target area during spraying .
Future Directions
There is ongoing research into developing more efficient methods for the detection and extraction of Fenitrothion. For example, a recent study reported the first aptamer sensor with a G4-quadruplex-like structure to detect this compound . These aptamers have the potential to be further developed into analytical tools for real-time detection of this compound from a wide range of samples .
Biochemical Analysis
Biochemical Properties
Fenitrothion interacts with various enzymes and proteins, primarily functioning as an acetylcholinesterase inhibitor . This interaction disrupts the normal biochemical reactions in the nervous system of insects, leading to their paralysis and eventual death .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. For instance, it has been found to affect the motor movement of marsupials and reduce the energy of birds at acute dose levels . In chronic (low) dose tests, it has been found to depress the growth of algae .
Molecular Mechanism
The molecular mechanism of this compound involves its metabolism by mixed-function oxidases to the highly reactive fenitrooxon by oxidative desulfuration . This oxon is then further metabolized by demethylation and hydrolysis to 3-methyl-4-nitrophenol and dimethylphosphate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that levels of this compound residues in fruits, vegetables, and cereal grains may range from 0.001 to 9.5 mg/kg immediately after treatment, but decline rapidly with a half-life of 1–2 days .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, the median lethal dose (LD50) for rats is 500 mg/kg, while for female mice, it is 1416 mg/kg .
Metabolic Pathways
This compound is involved in various metabolic pathways. After oral administration, it is rapidly and extensively absorbed from the mammalian intestinal tract and eliminated, predominantly in the urine and faeces . The major metabolic pathway involves the conversion of this compound to fenitrooxon, which is more acutely toxic .
Transport and Distribution
This compound is transported and distributed within cells and tissues. After oral administration, it is rapidly and extensively absorbed from the mammalian intestinal tract . It is mainly distributed to the liver, blood, and carcass .
Subcellular Localization
Given its role as an acetylcholinesterase inhibitor, it is likely to be localized in areas where this enzyme is present, such as nerve synapses .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fenitrothion is synthesized through the reaction of 3-methyl-4-nitrophenol with dimethyl phosphorochloridothioate. The reaction typically occurs in the presence of a base, such as sodium hydroxide, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods: In industrial settings, this compound is produced using a continuous process that ensures high yield and purity. The reaction conditions are carefully controlled to optimize the production rate and minimize the formation of by-products. The final product is then purified through distillation and crystallization processes .
Chemical Reactions Analysis
Types of Reactions: Fenitrothion undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to fenitrooxon, a more toxic metabolite.
Hydrolysis: In aqueous environments, this compound can hydrolyze to form 3-methyl-4-nitrophenol and dimethyl phosphorothioic acid.
Photolysis: Exposure to light can cause this compound to degrade into various products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: This reaction typically occurs in the presence of water and can be accelerated by acidic or basic conditions.
Photolysis: This reaction occurs under ultraviolet light or sunlight.
Major Products Formed:
Oxidation: Fenitrooxon.
Hydrolysis: 3-methyl-4-nitrophenol and dimethyl phosphorothioic acid.
Photolysis: Various degradation products, depending on the specific conditions.
Comparison with Similar Compounds
Malathion: Another organophosphorus insecticide with a similar mechanism of action but different chemical structure.
Parathion: A more toxic organophosphorus insecticide that is less commonly used due to its high toxicity.
Chlorpyrifos: Widely used in agriculture, with a similar mode of action but different environmental persistence and toxicity profile.
Fenitrothion’s unique properties, such as its specific structure and relatively lower toxicity to mammals, make it a valuable tool in pest control and scientific research .
Properties
IUPAC Name |
dimethoxy-(3-methyl-4-nitrophenoxy)-sulfanylidene-λ5-phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12NO5PS/c1-7-6-8(4-5-9(7)10(11)12)15-16(17,13-2)14-3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOLGFHPUIJIMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OP(=S)(OC)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12NO5PS | |
Record name | FENITROTHION | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4998 | |
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Record name | FENITROTHION | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4032613 | |
Record name | Fenitrothion | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4032613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Fenitrothion is a brownish-yellow oil. Used as a selective acaricide and a contact and stomach insecticide against chewing and sucking insects on rice, orchard fruits, vegetables, cereals, cotton and forest. Also used against flies, mosquitoes, and cockroaches. (EPA, 1998), Yellow liquid; [Merck Index] Brown to yellow liquid; mp = 0.3 deg C; [ICSC] Yellow or yellowish-brown liquid; mp = 3.4 deg C; [HSDB] Brown-yellow liquid; mp = 3.4 deg C; [MSDSonline], Liquid, BROWN-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | FENITROTHION | |
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Record name | Fenitrothion | |
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Record name | Fenitrothion | |
Source | Human Metabolome Database (HMDB) | |
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Record name | FENITROTHION | |
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Boiling Point |
244 °F at 0.05 mmHg (EPA, 1998), BP: 118 °C at 0.05 mm Hg | |
Record name | FENITROTHION | |
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Record name | Fenitrothion | |
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Flash Point |
> 100.00 °C (> 212.00 °F), 157 °C | |
Record name | Fenitrothion | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1590 | |
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Record name | FENITROTHION | |
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Solubility |
In water, 38.0 mg/L at 25 °C, Readily soluble in alcohols, esters, ketones, aromatic hydrocarbons and chlorinated hydrocarbons. In hexane 24 g/L, isopropanol 138 g/L (20 °C), Readily soluble in dichloromethane, 2-propanol, toluene, hardly sol in n-hexane., Low solubility in aliphatic hydrocarbons; soluble in most organic solvents, 0.038 mg/mL at 25 °C, Solubility in water at 20 °C: none | |
Record name | Fenitrothion | |
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Record name | Fenitrothion | |
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Density |
1.32 at 77 °F (EPA, 1998) - Denser than water; will sink, 1.3227 g/cu cm at 25 °C, Relative density (water = 1): 1.3 | |
Record name | FENITROTHION | |
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Vapor Pressure |
6e-06 mmHg at 68 °F (EPA, 1998), 0.000054 [mmHg], 5.40X10-5 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 0.018 | |
Record name | FENITROTHION | |
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Mechanism of Action |
Cholinesterase inhibitor., Fenitrothion is not a strong inhibitor of AChE in vitro, but is much more so in vivo. The compound converted in the animal body to the active esterase inhibitor, fenitrooxon (O,O-dimethyl O-(3-methyl-4-nitrophenyl)phosphate), by the action of microsomal mixed function monooxygenase in liver and other tissues., ... /Authors/ concluded that dealkylation was an important factor among the many that contribute to the lower mammalian toxicity of fenitrothion compared with that of methylparathion. For example, the cholinesterase inhibition of fenitrooxon is less, the activation by conversion of P=S to P=O, slower, the translocation of fenitrothion more rapid, and the detoxification rate of fenitrothion, higher. Comparison of metabolites, at equitoxic doses in white mice (i.e., 17 mg methylparathion/kg and 850 mg fenitrothion/kg) showed that demethylation is the major detoxification path for fenitrothion at high doses (200-850 mg/kg), but not for methylparathion. However, inherently, demethylation of both compounds proceeds in a similar way and both fenitrothion and methylparathion are metabolized at a similar rate in vivo. ... /It was/ concluded that the relatively poorer penetration of fenitrooxon into the brain explained the selectively lower toxicity of fenitrothion rather than the dealkylation detoxification mechanism. | |
Record name | Fenitrothion | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1590 | |
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Impurities |
Technical grade fenitrothion contains the S-methyl tautomer, which is formed from fenitrothion in varying amounts in presence of heat. This compound, which is much more toxic than the O-methyl compound, occurs in fenitrothion in concentrations ranging from 0.4 to 4%., The analysis of technical organophosphorus insecticides by (31)Phosphorous nuclear magnetic resonance showed the major known toxic contaminants to be simple trialkyl phosphorothio- and -dithioic acid esters and the S-alkyl insecticide isomers. Small amt of the bis derivatives & the dithiopyrophosphate were also detected. These contaminants included both byproducts from the synthesis as well as degradation products. This procedure was used to analyze the following technical grade products: ronnel, sulfotepp, methyl parathion, dimethoate, malathion, methidathion, ethion, phosalone, & fenitrothion. /Organophosphorous insecticides/ | |
Record name | Fenitrothion | |
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Color/Form |
Yellow-brown liquid, Yellow oily liquid | |
CAS No. |
122-14-5 | |
Record name | FENITROTHION | |
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URL | https://cameochemicals.noaa.gov/chemical/4998 | |
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Record name | FENITROTHION | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0622 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
0.3 °C, 3.4 °C | |
Record name | Fenitrothion | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1590 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Fenitrothion | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041893 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | FENITROTHION | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0622 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.